molecular formula C16H10ClN B13975721 3-Chloro-5H-benzo[b]carbazole

3-Chloro-5H-benzo[b]carbazole

Cat. No.: B13975721
M. Wt: 251.71 g/mol
InChI Key: CREJPEGQANBLTO-UHFFFAOYSA-N
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Description

3-Chloro-5H-benzo[b]carbazole is a heterocyclic aromatic compound that belongs to the family of carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzene ring fused to a carbazole moiety, with a chlorine atom substituted at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst to form the indole structure, which can then be further functionalized to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization and chlorination. The use of Lewis acid catalysts, such as iron or aluminum chloride, can facilitate these reactions, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with biological targets and improve its stability in various applications .

Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

3-chloro-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10ClN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H

InChI Key

CREJPEGQANBLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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